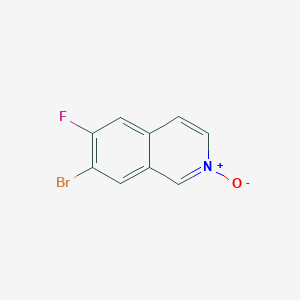

7-Bromo-6-fluoroisoquinoline 2-oxide

Description

Properties

CAS No. |

923022-41-7 |

|---|---|

Molecular Formula |

C9H5BrFNO |

Molecular Weight |

242.04 g/mol |

IUPAC Name |

7-bromo-6-fluoro-2-oxidoisoquinolin-2-ium |

InChI |

InChI=1S/C9H5BrFNO/c10-8-3-7-5-12(13)2-1-6(7)4-9(8)11/h1-5H |

InChI Key |

KNBITWKHOQIYDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N+](=CC2=CC(=C(C=C21)F)Br)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 7-bromo-6-fluoroisoquinoline 2-oxide and related compounds:

Key Observations:

- Substituent Effects: The position of halogens significantly impacts electronic properties. For example, bromine at C7 (target compound) vs. The oxide group at C2 in the target compound introduces polarity and hydrogen-bonding capability, which is absent in the methoxy derivative at C1 .

- Molecular Weight: The chlorine-substituted analog (4-bromo-7-chloro-6-fluoroisoquinoline) has the highest molecular weight (285.4), while the methoxy variant is lighter (256.07) due to the absence of chlorine .

Q & A

Q. What are the recommended synthetic routes for 7-bromo-6-fluoroisoquinoline 2-oxide, and how can reaction conditions be optimized?

- Methodological Answer : Bromination and fluorination of isoquinoline derivatives often employ halogenating agents (e.g., Br₂, NBS) in inert solvents (CH₂Cl₂ or CHCl₃) under controlled temperatures. For example, bromination of triazine oxides using Br₂ with Et₃N or K₂CO₃ as a base achieved 65–80% yields . Adapting this to isoquinoline systems requires optimizing stoichiometry (e.g., 2:1 Br₂:substrate ratio) and reaction time (2–48 hours) to minimize side products. Purification via column chromatography (silica/alumina) with CHCl₃/EtOH eluents is critical .

Q. How should researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., bromine deshielding effects) and mass spectrometry (HRMS) for molecular ion confirmation. Purity (>95%) should be validated via HPLC with a C18 column and UV detection at 254 nm. For crystalline samples, X-ray diffraction resolves ambiguities in oxide positioning .

Q. What solvent systems are optimal for handling this compound in experimental settings?

- Methodological Answer : The compound’s solubility is higher in polar aprotic solvents (DMF, DMSO) but moderate in CHCl₃ or THF. Pre-saturate solvents with nitrogen to prevent oxidation of the 2-oxide group. Avoid aqueous buffers unless stability under acidic/basic conditions is confirmed .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways or stability of this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model electrophilic aromatic substitution trends, focusing on bromine/fluorine electronic effects. Compare activation energies for competing pathways (e.g., para vs. meta bromination). Molecular dynamics simulations (AMBER) can predict thermal stability and degradation products .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from tautomerism or paramagnetic impurities. Conduct variable-temperature NMR to identify dynamic processes. Use 2D NMR (COSY, NOESY) to confirm coupling networks. Cross-validate with alternative techniques like IR spectroscopy (C=O stretch for 2-oxide at ~1680 cm⁻¹) .

Q. How do substituents (Br, F, 2-oxide) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine enhances electron-withdrawing effects, stabilizing intermediates. The 2-oxide group may require protection (e.g., silylation) to prevent nucleophilic attack. Test reactivity under Pd(PPh₃)₄ catalysis with arylboronic acids in THF/Na₂CO₃ at 80°C .

Q. What are the key stability considerations for long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.